5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid
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Overview
Description
5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with morpholine-4-carbonyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
5-(Morpholine-4-carbonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Lacks the morpholine group, which may result in different biological activities and applications.
Morpholine-4-carbonyl derivatives: Compounds with different heterocyclic cores but similar functional groups, which may exhibit varying properties and uses.
Thiophene-2-carboxamide: Another thiophene derivative with an amide group instead of the morpholine group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
921596-88-5 |
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Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
5-(morpholine-4-carbonyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h1-2H,3-6H2,(H,13,14) |
InChI Key |
DZNZCGGWUVBYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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